1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one
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Overview
Description
1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one is a complex organic compound with a unique structure This compound features a tetracyclic core with multiple functional groups, including an azatetracyclo ring system and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetracyclic Core: This step involves the cyclization of a suitable precursor to form the tetracyclic core. The reaction conditions typically include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction. This step requires the use of a suitable leaving group and a nucleophile, such as morpholine, under mild to moderate reaction conditions.
Final Functionalization: The final step involves the introduction of the ethan-1-one group through a condensation reaction. This step may require the use of a dehydrating agent and controlled reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethan-1-one group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, mild to moderate temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives (e.g., carboxylic acids), reduced derivatives (e.g., alcohols), and substituted derivatives (e.g., alkylated or acylated compounds).
Scientific Research Applications
1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new synthetic methodologies and exploring complex molecular architectures.
Biology: The compound may have potential as a biological probe or a lead compound for drug discovery. Its interactions with biological targets could provide insights into new therapeutic strategies.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly in areas such as oncology, neurology, and infectious diseases.
Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(piperidin-4-yl)ethan-1-one : This compound is similar in structure but contains a piperidine moiety instead of a morpholine moiety.
- 1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(pyrrolidin-4-yl)ethan-1-one : This compound features a pyrrolidine moiety instead of a morpholine moiety.
Uniqueness
The presence of the morpholine moiety in 1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one imparts unique chemical and biological properties compared to its analogs. The morpholine group can influence the compound’s solubility, stability, and interactions with biological targets, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[(13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H22N2O4/c23-18(11-21-7-9-24-10-8-21)22-20-15(13-26-22)12-25-17-6-5-14-3-1-2-4-16(14)19(17)20/h1-6,15,20H,7-13H2/t15-,20+/m1/s1 |
InChI Key |
IZQDTPBULZKVKM-QRWLVFNGSA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N2[C@H]3[C@H](COC4=C3C5=CC=CC=C5C=C4)CO2 |
Canonical SMILES |
C1COCCN1CC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2 |
Origin of Product |
United States |
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